molecular formula C20H24N6O3 B2383283 8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-13-9

8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2383283
CAS RN: 923129-13-9
M. Wt: 396.451
InChI Key: MSSYIYDVACIWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on this compound and its derivatives often involves exploring synthetic routes and chemical properties to create analogs with potential biological activities. For instance, Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, leading to compounds with antiviral and antihypertensive activities. Similarly, Kim et al. (1978) described the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides, demonstrating their moderate activity against various viruses in tissue culture. These studies underscore the compound's versatility as a precursor for synthesizing biologically active purine analogs (Nilov et al., 1995), (Kim et al., 1978).

Biological Activities and Potential Therapeutic Applications

Several studies have focused on the biological activities of derivatives of this compound, investigating their potential as therapeutic agents. Zagórska et al. (2016) synthesized derivatives to evaluate their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic effects. This highlights the compound's utility in the development of new treatments for mood disorders (Zagórska et al., 2016).

Pharmacophore Development

The compound also serves as a basis for developing substrate-specific inhibitors for enzymes or receptors. Li et al. (2009) synthesized analogs to identify a pharmacophore for ERK1/2 substrate-specific inhibitors, indicating the compound's role in designing targeted therapies for cancer and other diseases (Li et al., 2009).

properties

IUPAC Name

6-[2-(4-ethoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-5-29-15-8-6-14(7-9-15)21-10-11-25-13(2)12-26-16-17(22-19(25)26)23(3)20(28)24(4)18(16)27/h6-9,12,21H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSYIYDVACIWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.